molecular formula C15H15NO4S B2809342 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid CAS No. 451484-11-0

4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid

Cat. No.: B2809342
CAS No.: 451484-11-0
M. Wt: 305.35
InChI Key: GUNONIQPSZDDRR-UHFFFAOYSA-N
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Description

4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid is an organic compound with the molecular formula C14H13NO4S It is a derivative of benzoic acid, where the carboxyl group is substituted with a sulfonamide group

Preparation Methods

The synthesis of 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminomethylbenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects .

Comparison with Similar Compounds

4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid can be compared with similar compounds, such as:

Properties

IUPAC Name

4-[[(4-methylphenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-2-8-14(9-3-11)21(19,20)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNONIQPSZDDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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